molecular formula C17H16BrNO2 B8134020 benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate

benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate

Cat. No.: B8134020
M. Wt: 346.2 g/mol
InChI Key: XPZWDOUJCMGPAA-UHFFFAOYSA-N
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Description

Benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate is a carbamate derivative featuring a benzyl-protected amine group attached to the 2-position of a 5-bromo-substituted indene scaffold. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors. The bromine atom at the 5-position enhances electrophilic reactivity, enabling cross-coupling reactions, while the carbamate group provides stability and modulates solubility. Its molecular structure has been characterized using techniques such as NMR and mass spectrometry (MS), as evidenced by related analogs in the literature .

Properties

IUPAC Name

benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c18-15-7-6-13-9-16(10-14(13)8-15)19-17(20)21-11-12-4-2-1-3-5-12/h1-8,16H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZWDOUJCMGPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)Br)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate typically involves the bromination of indan derivatives followed by the introduction of the carbamic acid benzyl ester group. One common method includes the reaction of 5-bromoindan-2-amine with benzyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate and its derivatives have shown significant potential in medicinal chemistry. They are primarily studied for their inhibitory effects on various enzymes and their anticancer properties.

1.1. Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Research has demonstrated that derivatives of 5-bromo-2,3-dihydro-1H-inden-2-yl carbamate exhibit potent inhibitory activity against LSD1, an enzyme implicated in various cancers. For instance, compounds synthesized from this scaffold have shown up to 129-fold increased inhibition compared to control compounds, indicating their potential as therapeutic agents in cancer treatment .

CompoundInhibition Activity (nM)Reference
8a10
8b35
Control129

1.2. Anticancer Activity

The compound has also been explored for its anticancer properties. A study highlighted the development of benzyl derivatives exhibiting significant cytotoxic effects against various cancer cell lines. The structural modifications on the indene core were crucial for enhancing biological activity .

Synthetic Methodologies

The synthesis of this compound involves several innovative synthetic approaches that contribute to its utility in drug discovery.

2.1. Multi-component Reactions

Multi-component reactions (MCRs) have been employed to synthesize complex molecules incorporating the benzyl carbamate structure. These reactions allow for the rapid assembly of diverse chemical entities, facilitating the exploration of structure-activity relationships in drug development .

2.2. Structural Modifications

The ability to modify the benzyl and indene moieties has led to the discovery of new derivatives with enhanced pharmacological profiles. For example, modifications such as halogenation or introduction of electron-withdrawing groups have been shown to significantly alter the biological activity of these compounds .

Case Studies

Several case studies illustrate the practical applications of this compound in research:

3.1. Development of Novel Anticancer Agents

In a recent study, researchers synthesized a series of benzyl derivatives and evaluated their anticancer activity against breast cancer cell lines. The findings indicated that specific structural features were critical for enhancing cytotoxicity, leading to the identification of promising candidates for further development .

3.2. Targeting Enzymatic Pathways

Another study focused on the use of this compound as a lead compound for developing inhibitors targeting LSD1. The research involved extensive structure-activity relationship studies that revealed key insights into how modifications affect enzyme inhibition and selectivity .

Mechanism of Action

The mechanism of action of benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and processes, depending on the specific target and context.

Comparison with Similar Compounds

tert-Butyl N-(5-Bromo-2,3-dihydro-1H-inden-2-yl)carbamate

  • Structure : Replaces the benzyl group with a tert-butyl carbamate.
  • Molecular Weight : 312.21 g/mol (vs. ~346.21 g/mol for the benzyl analog).
  • Properties :
    • Increased steric hindrance due to the bulky tert-butyl group.
    • Enhanced stability under basic conditions but requires strong acids (e.g., TFA) for deprotection.
    • Purity: 95% (CAS Category D8) .

N-(5-Bromo-2,3-dihydro-1H-inden-2-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

  • Structure : Substitutes the carbamate with a triazolopyrimidine moiety.
  • Molecular Weight : m/z 346 [M + 2]+ (similar to benzyl carbamate analog).

5-Bromo-2,3-dihydro-1H-inden-2-ol

  • Structure : Lacks the carbamate group, featuring a hydroxyl group instead.
  • Reactivity : Hydroxyl group participates in hydrogen bonding, influencing solubility and interaction with biological targets.
  • Synthetic Utility : Key intermediate for further functionalization .

(R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102)

  • Structure : Urea derivative with a tert-butyl-indenyl scaffold.
  • Biological Activity : Potent TRPV1 antagonist for pain management, highlighting the indene scaffold’s versatility in drug design .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Predicted) Key Functional Group
Benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate ~346.21 Moderate lipophilicity Benzyl carbamate
tert-Butyl analog 312.21 Lower solubility tert-Butyl carbamate
Triazolopyrimidine analog 346 Moderate Triazolopyrimidine
ABT-102 (urea analog) 407.45 High Urea
  • Stability : Carbamates are hydrolytically stable compared to esters, making them suitable for prolonged biological activity .

Biological Activity

Benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate is an organic compound that belongs to the class of carbamates. It features a bromine atom attached to the indan ring system, which is further connected to a benzyl carbamate group. This unique structure provides it with distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, affecting cellular processes such as proliferation and apoptosis. The presence of the bromine atom may enhance its binding affinity through halogen bonding, which is known to stabilize interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives based on similar scaffolds have shown significant inhibitory effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
12cMCF-739.53 ± 2.02
12dMCF-713.92 ± 1.21

These findings suggest that modifications to the indan structure can lead to enhanced anticancer activity, particularly against breast cancer cells .

Enzyme Inhibition Studies

The compound has also been evaluated for its potential as an enzyme inhibitor. Its mechanism involves competitive inhibition where it binds to the enzyme's active site, preventing substrate access. This has implications for therapeutic applications in diseases where enzyme dysregulation plays a critical role.

Structure-Kinetic Relationships

A study focused on optimizing structure–kinetics relationships for compounds related to this compound revealed that small structural modifications could significantly impact biological activity. For example, altering the amide groups in similar scaffolds resulted in variations in binding affinity and residence time at receptor sites .

Comparative Analysis with Similar Compounds

This compound shows unique properties compared to other brominated compounds:

Compound TypeCharacteristics
5-Bromoindole derivatives Known for their anti-inflammatory effects
Indole derivatives Used in medicinal chemistry
Brominated benzimidazoles Exhibits antibacterial properties

The unique combination of the indan ring system and carbamate group in this compound provides it with distinct chemical and biological properties that are advantageous for research and potential therapeutic applications.

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